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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B2689726 Get Quote

An Objective Comparison of (R)-BMS-816336 and Carbenoxolone in the Context of 11β-HSD

Inhibition

This guide provides a detailed comparison of (R)-BMS-816336 and carbenoxolone, focusing

on their efficacy as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD). While both

compounds modulate the activity of this enzyme, they differ significantly in their selectivity,

potency, and therapeutic applications. This document is intended for researchers, scientists,

and drug development professionals seeking a comprehensive understanding of these two

molecules.

Introduction
(R)-BMS-816336 is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid

dehydrogenase type 1 (11β-HSD1).[1][2][3] Developed by Bristol Myers Squibb, it has been

investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1][3]

[4] Its mechanism revolves around reducing the intracellular conversion of inactive cortisone to

active cortisol.

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, is primarily known

for its use in treating gastric, esophageal, and oral ulcers.[5][6][7] Its therapeutic effect is partly

attributed to its inhibition of 11β-HSD, which increases local glucocorticoid concentrations with

anti-inflammatory effects.[5][8] However, carbenoxolone is a non-selective inhibitor, also

affecting 11β-HSD2 and gap junctions, which contributes to its side effect profile.[4]
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The primary shared target of (R)-BMS-816336 and carbenoxolone is the 11β-HSD enzyme

system, which plays a crucial role in regulating glucocorticoid activity.

(R)-BMS-816336 is a highly selective inhibitor of 11β-HSD1. This enzyme is predominantly

expressed in key metabolic tissues such as the liver, adipose tissue, and brain. It converts

inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, (R)-BMS-
816336 reduces local cortisol levels in these tissues, which is the rationale for its investigation

in metabolic diseases.[1][3][4]

Carbenoxolone non-selectively inhibits both 11β-HSD1 and 11β-HSD2.[4][5][8] The inhibition of

11β-HSD1 contributes to its anti-inflammatory effects. However, its inhibition of 11β-HSD2,

which is primarily found in mineralocorticoid target tissues like the kidneys and colon and is

responsible for inactivating cortisol to cortisone, leads to mineralocorticoid excess and is

associated with side effects such as sodium retention, hypokalemia, and hypertension.[5][9]

Carbenoxolone also acts as a blocker of gap junctions, an action that has been studied for its

potential in other therapeutic areas but is distinct from its effects on glucocorticoid metabolism.

[8][10]
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Figure 1: Signaling pathway of 11β-HSD1 and points of inhibition.

Quantitative Data Comparison
The following tables summarize the available quantitative data for (R)-BMS-816336 and

carbenoxolone. It is important to note that the data for (R)-BMS-816336 is from preclinical

studies, while the data for carbenoxolone is from clinical trials in a different therapeutic area.

Table 1: Potency and Selectivity of (R)-BMS-816336
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Parameter Species Value Reference

IC₅₀ (11β-HSD1) Human 14.5 nM [2]

Mouse 50.3 nM [2]

Cynomolgus Monkey 16 nM [2]

Selectivity
>10,000-fold over

11β-HSD2
[1][3]

ED₅₀ Cynomolgus Monkey 0.12 mg/kg [4]

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease

Study Type Indication
Treatment
Group

Control
Group
(Placebo)

Outcome Reference

Double-blind,

endoscopic

control

Duodenal

Ulcer

14/21

(66.7%)

healed

7/23 (30.4%)

healed

Statistically

significant

healing (P <

0.016)

[11]

Double-blind,

randomized
Gastric Ulcer 20 patients 20 patients

Statistically

significant

improvement

in endoscopic

findings

[12]

Double-blind

Gastric &

Duodenal

Ulcer

70% healing

rate

~36% healing

rate

Significantly

higher

healing rate

with

carbenoxolon

e

[13]

Experimental Protocols
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(R)-BMS-816336: In Vitro Enzyme Inhibition Assay
A common method to determine the IC₅₀ of an 11β-HSD1 inhibitor involves a scintillation

proximity assay (SPA).

Enzyme Source: Microsomes from cells engineered to express human, mouse, or

cynomolgus monkey 11β-HSD1.

Substrate: [³H]-cortisone.

Cofactor: NADPH.

Procedure: The enzyme, substrate, and cofactor are incubated with varying concentrations

of the test compound ((R)-BMS-816336). The reaction produces [³H]-cortisol.

Detection: An antibody specific to cortisol, which is coupled to a SPA bead, captures the [³H]-

cortisol. When the radiolabeled cortisol binds to the bead, it emits light that is detected by a

scintillation counter.

Analysis: The amount of light emitted is proportional to the enzyme activity. The IC₅₀ value is

calculated by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: In Vitro IC₅₀ Determination

Prepare reaction mix:
- 11β-HSD1 enzyme

- [³H]-cortisone
- NADPH

Add varying concentrations
of (R)-BMS-816336

Incubate to allow
conversion to [³H]-cortisol

Add anti-cortisol
SPA beads

Detect signal with
scintillation counter Calculate IC₅₀

Click to download full resolution via product page

Figure 2: Workflow for in vitro IC₅₀ determination of 11β-HSD1 inhibitors.

Carbenoxolone: Clinical Trial for Duodenal Ulcer
Efficacy
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The following outlines a typical double-blind, placebo-controlled clinical trial to assess the

efficacy of carbenoxolone in treating duodenal ulcers.

Patient Selection: Patients with endoscopically confirmed active duodenal ulcers are

recruited.

Randomization: Patients are randomly assigned to receive either carbenoxolone (e.g., 50 mg

four times daily) or an identical-looking placebo for a predefined period (e.g., 6-12 weeks).

[14]

Blinding: Both the patients and the investigators are unaware of the treatment allocation

(double-blind).

Monitoring: Patients are assessed at regular intervals for symptom relief and potential side

effects (e.g., weight gain, changes in blood pressure, serum electrolytes).

Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as

confirmed by endoscopy at the end of the treatment period.

Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone group

is compared to the placebo group using appropriate statistical tests.
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Experimental Workflow: Carbenoxolone Clinical Trial

Recruit patients with
active duodenal ulcers

Randomize into two groups

Group A:
Receive Carbenoxolone

Group B:
Receive Placebo

Administer treatment
for 6-12 weeks

Assess ulcer healing
via endoscopy

Compare healing rates
between groups
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Figure 3: Workflow of a double-blind, placebo-controlled clinical trial.

Pharmacokinetics and Safety Profile
(R)-BMS-816336 was designed to be orally bioavailable with a pharmacokinetic profile suitable

for once-daily dosing.[3][4] Phase 1 clinical studies in healthy male subjects found it to be well-

tolerated.[1][3][15]
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Carbenoxolone is known to cause side effects related to its mineralocorticoid activity due to the

inhibition of 11β-HSD2. These include sodium and water retention, hypokalemia (low

potassium), and hypertension.[5][9][11] Careful monitoring of patients is required during

treatment.[16]

Summary and Conclusion
While both (R)-BMS-816336 and carbenoxolone inhibit 11β-HSD enzymes, they are

fundamentally different compounds with distinct pharmacological profiles and therapeutic

applications.

(R)-BMS-816336 is a modern, highly potent, and selective 11β-HSD1 inhibitor developed for

metabolic diseases. Its selectivity minimizes the risk of mineralocorticoid-related side effects.

Carbenoxolone is an older, non-selective 11β-HSD inhibitor used for ulcer treatment. Its

efficacy in this area is documented, but its clinical utility is hampered by a significant side

effect profile stemming from its lack of selectivity.

In a direct comparison of their primary mechanism of action, (R)-BMS-816336 is a more potent

and vastly more selective inhibitor of 11β-HSD1 than carbenoxolone. This makes it a superior

research tool for studying the specific effects of 11β-HSD1 inhibition and a potentially safer

therapeutic agent for conditions where this specific inhibition is desired. The efficacy of

carbenoxolone in ulcer healing is likely a result of multiple actions, including but not limited to

its effect on 11β-HSD1. Therefore, a direct comparison of their clinical efficacy is not feasible

due to their different indications and mechanisms.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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